Phosphine, phenylbis(2,4,6-trimethylbenzoyl)- Phosphine, phenylbis(2,4,6-trimethylbenzoyl)-
Brand Name: Vulcanchem
CAS No.: 620596-61-4
VCID: VC16900017
InChI: InChI=1S/C26H27O2P/c1-16-12-18(3)23(19(4)13-16)25(27)29(22-10-8-7-9-11-22)26(28)24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3
SMILES:
Molecular Formula: C26H27O2P
Molecular Weight: 402.5 g/mol

Phosphine, phenylbis(2,4,6-trimethylbenzoyl)-

CAS No.: 620596-61-4

Cat. No.: VC16900017

Molecular Formula: C26H27O2P

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

Phosphine, phenylbis(2,4,6-trimethylbenzoyl)- - 620596-61-4

Specification

CAS No. 620596-61-4
Molecular Formula C26H27O2P
Molecular Weight 402.5 g/mol
IUPAC Name [phenyl-(2,4,6-trimethylbenzoyl)phosphanyl]-(2,4,6-trimethylphenyl)methanone
Standard InChI InChI=1S/C26H27O2P/c1-16-12-18(3)23(19(4)13-16)25(27)29(22-10-8-7-9-11-22)26(28)24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3
Standard InChI Key IFBMOBFQBJZBMV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)C(=O)P(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

Phosphine, phenylbis(2,4,6-trimethylbenzoyl)-, is systematically identified by the CAS registry numbers 162881-26-7 and 75980-60-8, reflecting its inclusion in multiple chemical inventories . Its molecular formula, C26H27O3P\text{C}_{26}\text{H}_{27}\text{O}_{3}\text{P}, corresponds to a molecular weight of 418.5 g/mol. The compound’s structure features a central phosphorus atom bonded to a phenyl group and two 2,4,6-trimethylbenzoyl moieties, forming a symmetrical phosphine oxide derivative (Figure 1).

Table 1: Key Identifiers of Phosphine, Phenylbis(2,4,6-trimethylbenzoyl)-

PropertyValueSource
IUPAC Name[phenyl-(2,4,6-trimethylbenzoyl)phosphoryl]-(2,4,6-trimethylphenyl)methanonePubChem
Canonical SMILESCC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)CPubChem
InChI KeyGUCYFKSBFREPBC-UHFFFAOYSA-NPubChem
DSSTox Substance IDDTXSID8044597EPA DSSTox

Synthesis and Industrial Production

While detailed synthetic routes are proprietary, general methods involve the reaction of 2,4,6-trimethylbenzoyl chloride with phenylphosphine oxide under inert conditions. Industrial-scale production employs continuous flow systems to enhance yield and purity, with rigorous purification via recrystallization or chromatography.

Physical and Chemical Properties

Solubility and Stability

The compound exhibits solubility in polar aprotic solvents such as toluene and acetonitrile, with limited solubility in water. Its stability under ambient conditions is high, but UV exposure triggers rapid decomposition into reactive radicals .

Table 2: Physicochemical Properties

PropertyValueSource
Physical FormPale yellow to yellow powderPubChem
Melting PointNot explicitly reportedN/A
UV AbsorptionPeak activity in UVA range (320–400 nm)Industrial Chemicals Assessment

Applications in Industrial Processes

Role as a Photoinitiator

Phosphine, phenylbis(2,4,6-trimethylbenzoyl)-, is integral to UV-curable systems due to its high photoactivity. Upon UV irradiation, the compound undergoes homolytic cleavage of the phosphorus-oxygen bond, generating phenyl and trimethylbenzoyl radicals that initiate polymerization in acrylate resins . This mechanism is critical in applications requiring rapid curing, such as:

  • Printing Inks: Ensures fast drying and high gloss in packaging materials.

  • Dental Composites: Facilitates light-activated hardening of restorative materials.

  • Adhesive Formulations: Enhances bond strength through cross-linking.

Comparative Efficacy

The compound outperforms traditional photoinitiators like benzophenone and camphorquinone in deep-section curing, as its radicals exhibit longer lifetimes and reduced oxygen inhibition.

Toxicological and Environmental Profile

Acute and Repeated Dose Toxicity

Regulatory assessments classify the compound as a skin sensitizer, with animal studies demonstrating erythema and edema at concentrations ≥1% . Repeated dermal exposure in rodents led to systemic effects, including reduced body weight and hepatic enzyme alterations .

Genotoxicity and Carcinogenicity

In vitro assays revealed mixed results:

  • Negative: Bacterial reverse mutation tests (Ames assay) .

  • Positive: Chromosomal aberration tests in mammalian cells, indicating clastogenic potential .
    No long-term carcinogenicity data are available, but the European Chemicals Agency (ECHA) recommends hazard labeling under CLP regulations.

EndpointResultSource
Skin SensitizationPositive (LLNA EC3 = 0.5%)NICNAS
MutagenicityNegative (Ames test)NICNAS
Chromosomal AberrationsPositive (in vitro)NICNAS

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